molecular formula C17H19ClN2 B563312 1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8 CAS No. 1189925-23-2

1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8

Cat. No.: B563312
CAS No.: 1189925-23-2
M. Wt: 294.852
InChI Key: UZKBSZSTDQSMDR-BGKXKQMNSA-N
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Description

1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8 is a deuterated form of 1-[(4-Chlorophenyl)phenylmethyl]piperazine, which is a piperazine derivative. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8 involves the deuteration of 1-[(4-Chlorophenyl)phenylmethyl]piperazineThis can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and conditions to ensure the efficient incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various substituted and deuterated derivatives of 1-[(4-Chlorophenyl)phenylmethyl]piperazine. These derivatives often exhibit unique properties and are used in further scientific research .

Scientific Research Applications

1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.

    Biology: Employed in biological studies to investigate the effects of deuterium on biological systems.

    Medicine: Utilized in pharmaceutical research to develop new drugs and study drug metabolism.

    Industry: Applied in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterated nature, which imparts distinct properties and applications in scientific research .

Properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2/i10D2,11D2,12D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKBSZSTDQSMDR-BGKXKQMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675755
Record name 1-[(4-Chlorophenyl)(phenyl)methyl](2,2,3,3,5,5,6,6-~2~H_8_)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189925-23-2
Record name 1-[(4-Chlorophenyl)(phenyl)methyl](2,2,3,3,5,5,6,6-~2~H_8_)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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